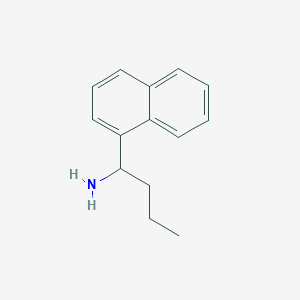
1-(Naphthalen-1-YL)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphtalène-1-YL)butan-1-amine est un composé organique de formule moléculaire C14H17N. C'est un dérivé du naphtalène, où un groupe butan-1-amine est attaché au premier carbone du cycle naphtalène.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
1-(Naphtalène-1-YL)butan-1-amine peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du naphtalène avec la butylamine dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est effectuée à des températures élevées pour assurer la formation du produit souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de 1-(Naphtalène-1-YL)butan-1-amine implique souvent des réacteurs chimiques à grande échelle où les conditions réactionnelles peuvent être précisément contrôlées. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et le rendement du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
1-(Naphtalène-1-YL)butan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les acides carboxyliques naphtyl correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'amine.
Substitution : Il peut participer à des réactions de substitution où le groupe amine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones naphtyl, tandis que la réduction peut produire différents dérivés d'amine .
Applications de la recherche scientifique
1-(Naphtalène-1-YL)butan-1-amine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme par lequel 1-(Naphtalène-1-YL)butan-1-amine exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à diverses réponses biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
1-(Naphthalen-1-YL)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-(Naphthalen-1-YL)butan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Naphthylamine : Une amine aromatique dérivée du naphtalène, utilisée dans la production de colorants.
2-Naphthylamine : Un autre dérivé du naphtalène avec des applications similaires.
1-Naphtol : Un dérivé hydroxylé du naphtalène, utilisé dans la synthèse de colorants et d'autres produits chimiques.
Unicité
1-(Naphtalène-1-YL)butan-1-amine est unique en raison de sa configuration structurale spécifique, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C14H17N |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-naphthalen-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14H,2,6,15H2,1H3 |
Clé InChI |
BKDRLSCKQWYCRM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



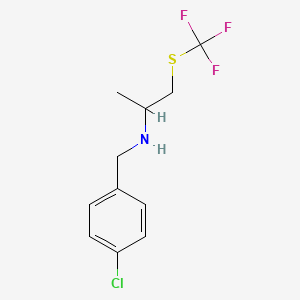

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
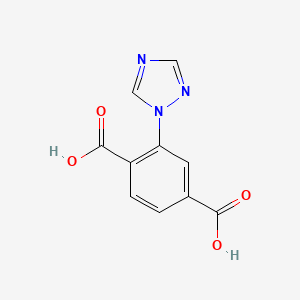
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
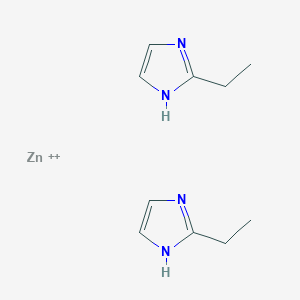

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)

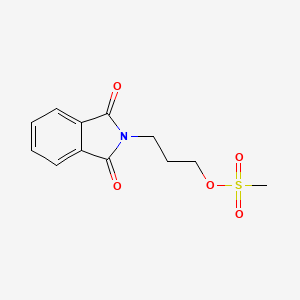
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
